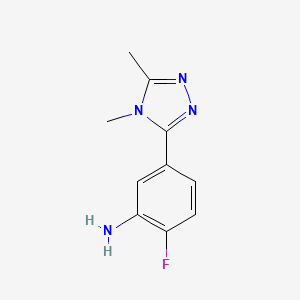
5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a fluorinated aniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution with Dimethyl Groups: The triazole ring is then substituted with dimethyl groups at the 4 and 5 positions.
Introduction of the Fluorinated Aniline Moiety:
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aniline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The triazole ring and fluorinated aniline moiety contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline include:
4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methoxy]-3-fluorobenzenesulfonamide: This compound also contains a triazole ring and a fluorinated aromatic moiety but differs in its functional groups.
5-{[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]amino}pentanamide: This compound has a similar triazole ring but is substituted with an amide group.
(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl-pent-3-en-1-ylamine: This compound features a triazole ring and an aliphatic amine moiety.
The uniqueness of this compound lies in its specific combination of the triazole ring, dimethyl groups, and fluorinated aniline moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11FN4 |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-fluoroaniline |
InChI |
InChI=1S/C10H11FN4/c1-6-13-14-10(15(6)2)7-3-4-8(11)9(12)5-7/h3-5H,12H2,1-2H3 |
InChI Key |
NWYPIHFXERSDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















